molecular formula C9H10O4 B1349212 Methyl 4-acetyl-5-methylfuran-2-carboxylate CAS No. 29172-10-9

Methyl 4-acetyl-5-methylfuran-2-carboxylate

Cat. No.: B1349212
CAS No.: 29172-10-9
M. Wt: 182.17 g/mol
InChI Key: NWZJIFQWVPVKLV-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-methylfuran-2-carboxylate is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes both acetyl and carboxylate functional groups. It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-acetyl-5-methylfuran-2-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate. This reaction forms ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired compound through an intramolecular cyclization and subsequent aromatization process .

Industrial Production Methods: Industrial production of this compound often employs continuous extraction and column chromatography techniques to isolate and purify the product. The reaction conditions are optimized to achieve high yields and purity, making the process efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-acetyl-5-methylfuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is employed in the manufacture of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-acetyl-5-methylfuran-2-carboxylate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • 2-acetyl-5-methylfuran

Comparison: Methyl 4-acetyl-5-methylfuran-2-carboxylate is unique due to the presence of both acetyl and carboxylate groups on the furan ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 4-acetyl-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZJIFQWVPVKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361155
Record name methyl 4-acetyl-5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29172-10-9
Record name methyl 4-acetyl-5-methylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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